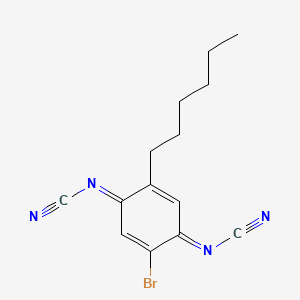
(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide is a chemical compound with the molecular formula C14H15BrN4 It is characterized by the presence of a bromine atom, a hexyl group, and two cyanamide groups attached to a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide typically involves the bromination of a precursor compound followed by the introduction of the hexyl group and cyanamide groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
(2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide involves its interaction with specific molecular targets and pathways The bromine atom and cyanamide groups may play a role in its reactivity and interactions with other molecules
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Bromo-5-hexyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide include:
- (2-Bromo-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide
- (2-Bromo-5-ethyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide
- (2-Bromo-5-propyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the hexyl group may impart different physical and chemical properties compared to its analogs with shorter or longer alkyl chains.
Propiedades
IUPAC Name |
(2-bromo-4-cyanoimino-5-hexylcyclohexa-2,5-dien-1-ylidene)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4/c1-2-3-4-5-6-11-7-14(19-10-17)12(15)8-13(11)18-9-16/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEVWMMKQKXZRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=NC#N)C(=CC1=NC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718703 |
Source


|
| Record name | (2-Bromo-5-hexylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121720-53-4 |
Source


|
| Record name | (2-Bromo-5-hexylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile](/img/structure/B571615.png)
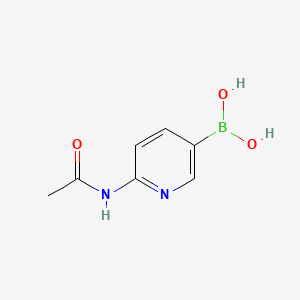

![N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide](/img/structure/B571620.png)

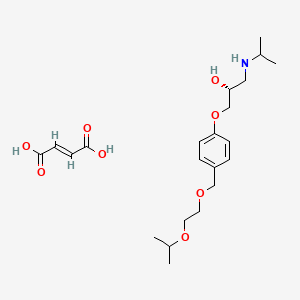
![Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B571625.png)

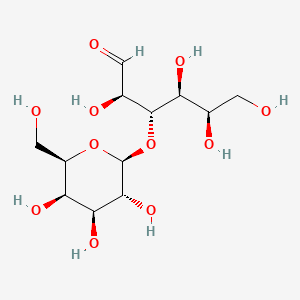

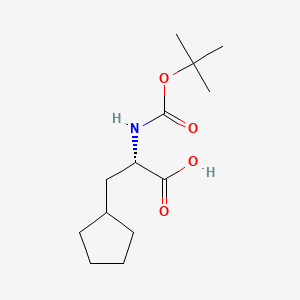
![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)
